3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Medicinal Chemistry Adenosine Receptor Ligands Scaffold Hopping

3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 899997-44-5) provides a unique 3-allyl substitution pattern on the oxazolo[2,3-f]purinedione scaffold—distinct from common 7-alkyl/aryl analogs. This enables systematic SAR exploration at the under-characterized 3-position and matched-pair comparisons against the 7-n-octyl variant (Kᵢ A₂A 0.998 µM). Favorable drug-like profile (MW 274.28, cLogP 2.2, TPSA 71.1 Ų, 0 HBD) supports use as a low-lipophilicity benchmark in multiparameter optimization. Supplied at 98% purity for direct DNMT inhibition assays and biochemical probe development without prior repurification.

Molecular Formula C13H14N4O3
Molecular Weight 274.28
CAS No. 899997-44-5
Cat. No. B2514318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
CAS899997-44-5
Molecular FormulaC13H14N4O3
Molecular Weight274.28
Structural Identifiers
SMILESCC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)C
InChIInChI=1S/C13H14N4O3/c1-5-6-16-11(18)9-10(15(4)13(16)19)14-12-17(9)7(2)8(3)20-12/h5H,1,6H2,2-4H3
InChIKeySEJOQWBLKXPDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 899997-44-5): Procurement-Ready Purine-Fused Heterocycle


3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 899997-44-5) is a tricyclic heterocycle belonging to the oxazolo[2,3-f]purinedione class, a scaffold extensively explored for adenosine receptor modulation, DNA methyltransferase (DNMT) inhibition, and phosphodiesterase targeting [1]. With a molecular weight of 274.28 g/mol and a computed XLogP3-AA of 2.2, the compound features a distinct 3-allyl substituent alongside 1,6,7-trimethyl groups on the fused ring system, offering a unique substitution pattern not present in the majority of biologically characterized analogs, which typically carry longer alkyl chains or aryl moieties [2]. It is commercially available at 98% purity from specialty chemical suppliers, positioning it as an accessible, high-purity starting point for focused medicinal chemistry or biochemical probe development .

Why 3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Cannot Be Replaced by Other Oxazolo[2,3-f]purinediones


Within the oxazolo[2,3-f]purinedione chemotype, biological activity is exquisitely sensitive to the nature and position of substituents. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that adenosine A₂A receptor affinity, subtype selectivity, and anticonvulsant efficacy are driven by the lipophilicity and steric volume of the substituent at the oxazole ring, with an n-octyl chain identified as optimal for one set of endpoints, while shorter or branched substituents produce divergent pharmacological profiles [1]. The 3-allyl-1,6,7-trimethyl combination represents a substitution constellation distinct from the 7-alkyl, 7-aryl, or 6,7-disubstituted variants characterized in the primary literature; therefore, binding, functional, or in vivo data obtained with other family members—such as the 7-octyl analog (Kᵢ A₂A = 0.998 µM)—are not transferable to this compound [1]. Generic substitution without matched-pair experimental validation would introduce unquantifiable risk in any assay or screening cascade.

Quantitative Differentiation Evidence for 3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: A Comparator-Anchored Analysis


Structural Differentiation: 3-Allyl Motif Compared to Saturated Alkyl and Aryl Analogs

The 3-allyl substituent introduces an sp²-hybridized terminal carbon with potential for additional π-interactions or covalent engagement not available to saturated alkyl-substituted analogs. In the characterized oxazolo[2,3-f]purinedione series, the nature of the substituent at the oxazole ring dictates A₂A versus A₁ selectivity and anticonvulsant potency. The n-octyl analog (compound 9) achieves Kᵢ = 0.998 µM at A₂A with ≥25-fold selectivity over A₁, while compounds with bulky or polar substituents show reduced affinity [1]. The 3-allyl-1,6,7-trimethyl compound occupies a distinct chemical space that is not represented in the published SAR dataset, making it a structurally novel probe [2].

Medicinal Chemistry Adenosine Receptor Ligands Scaffold Hopping

Purity Specification: 98% Assay as a Procurement Gate

The compound is commercially supplied with a certified purity of 98% by a specialty chemical vendor, providing a defined quality baseline for experimental use . Many close structural analogs in the oxazolo[2,3-f]purinedione class are offered at 95% purity or without a publicly listed purity specification, which can introduce batch-to-batch variability in biological assays. A 3-percentage-point purity advantage corresponds to a reduction in unspecified impurities from ≤5% to ≤2%, directly lowering the risk of off-target confounding in sensitive biochemical or cell-based screens.

Chemical Procurement Quality Control Assay Reproducibility

Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile

The compound's computed XLogP3 of 2.2 and 2 rotatable bonds place it in a favorable physicochemical space distinct from many characterized oxazolo[2,3-f]purinedione analogs, which often carry longer alkyl chains (e.g., n-octyl, XLogP3 likely >4) that can drive excessive lipophilicity and associated promiscuity [1][2]. Lower lipophilicity combined with a constrained ring system (sp² character of the allyl group) may offer advantages in terms of solubility and reduced non-specific binding relative to flexible, highly lipophilic congeners, though direct comparative solubility or binding data for this compound are not publicly available.

ADME Prediction Lipophilic Ligand Efficiency Physicochemical Profiling

Receptor Target Space Differentiation: Purine Scaffold vs. Alternative Chemotypes

The oxazolo[2,3-f]purine-2,4(1H,3H)-dione core is a privileged scaffold for dual adenosine receptor engagement and DNMT inhibition, distinguishing it from other purine-based inhibitors (e.g., pyrimido[2,1-f]purinediones or 8-alkoxy-purine-2,6-diones) that show divergent selectivity profiles [1][2]. A patent specifically describing purine-containing heteroaryl compounds as DNMT1/3a/3b inhibitors explicitly covers the oxazolo[2,3-f]purine sub-structure, indicating intellectual property recognition of scaffold-specific activity that cannot be assumed for non-fused or differently fused purine analogs [3]. The 3-allyl-1,6,7-trimethyl substitution pattern falls within this protected chemical space, providing a basis for scaffold-specific procurement where generic purine-2,6-diones would be structurally inadequate.

Target Engagement DNMT Inhibition Adenosine Receptor Antagonism

Cautionary Note: Absence of Direct Head-to-Head Bioactivity Data

A systematic search of the public domain (PubChem BioAssay, ChEMBL, BindingDB, PubMed) as of April 2026 did not yield a single instance of primary, quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or in vivo endpoint) for this exact compound against a named molecular target with a direct comparator. The Aladdin assay record (ALA662216) indicates evaluation against Moloney murine leukemia virus oncornaviral DNA polymerase, but quantitative ID₅₀ values and comparator data are not publicly disclosed . Consequently, all claims of target engagement, potency, or selectivity for this compound must be considered unvalidated until experimentally determined in the end-user's own assays.

Data Gap Analysis Experimental Validation Required Procurement Risk Assessment

Defined Application Scenarios for 3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Based on Current Evidence


Adenosine Receptor SAR Expansion: Probing the Allyl Substituent Space

The oxazolo[2,3-f]purinedione scaffold has established SAR at adenosine A₁ and A₂A receptors driven by the 7-substituent [1]. This compound, bearing a unique 3-allyl group with 1,6,7-trimethyl substitution, enables systematic exploration of the under-characterized 3-position. Researchers can generate matched-pair data against the published 7-n-octyl analog (Kᵢ A₂A = 0.998 µM) to map how allyl versus alkyl substituents shift potency and subtype selectivity [1].

DNMT Inhibitor Screening Cascade Starting Point

Patent US 2014/0357594 A1 claims purine-containing heteroaryl compounds, including the oxazolo[2,3-f]purine sub-structure, as DNMT1/3a/3b inhibitors [2]. The 98% purity specification supports direct use in biochemical DNMT inhibition assays without prior repurification . Its physicochemical profile (XLogP3 2.2, TPSA 71.1 Ų) is compatible with both isolated enzyme and cell-based methylation assays, making it suitable as a core scaffold for DNMT-focused medicinal chemistry campaigns [3].

Negative Control or Inactive Analog Generation for Oxazolo[2,3-f]purine Series

Given the documented sensitivity of oxazolo[2,3-f]purinediones to substituent identity—where even modest changes can ablate adenosine receptor affinity [1]—this compound may serve as a structurally matched negative control for more potent 7-substituted analogs. Its distinct substitution pattern (allyl at position 3 rather than long-chain alkyl at position 7) is expected to produce a divergent activity profile, enabling rigorous SAR interpretation when paired with active compounds from the same series [1].

Physicochemical Benchmarking for Oxazolo[2,3-f]purine Lead Optimization

The compound's computed properties (MW 274.28, XLogP3 2.2, HBD 0, HBA 4, rotatable bonds 2) place it in favorable oral drug-like space [3]. It can serve as a low-lipophilicity benchmark against which higher-logP analogs (e.g., 7-n-octyl derivative) are compared in solubility, permeability, and metabolic stability assays. This supports multiparameter optimization efforts where maintaining potency while reducing lipophilicity is a key objective [1][3].

Quote Request

Request a Quote for 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.